

Application Notes and Protocols: ASC Speck Formation Assay with AZD4144

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Compound of Interest

Compound Name: AZD4144

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These application notes provide a detailed protocol for utilizing the Apoptosis-associated speck-like protein containing a CARD (ASC) speck formation assay to evaluate the inhibitory activity of **AZD4144**, a potent and selective NLRP3 inflammasome inhibitor.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as IL-1 β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[2] A key step in NLRP3 inflammasome activation is the recruitment of the adaptor protein ASC, which then oligomerizes to form a large, perinuclear structure known as the ASC speck.[3] This event serves as a platform for pro-caspase-1 recruitment and activation.[3] Therefore, the visualization and quantification of ASC speck formation is a reliable upstream readout for inflammasome activation.[4][5]

AZD4144 is an orally active and selective inhibitor of the NLRP3 inflammasome.[6][7] It directly binds to the NLRP3 protein, stabilizing its inactive conformation and thereby preventing inflammasome activation.[8][9] This document outlines the materials and methods for assessing the inhibitory effect of **AZD4144** on ASC speck formation in a cellular context.

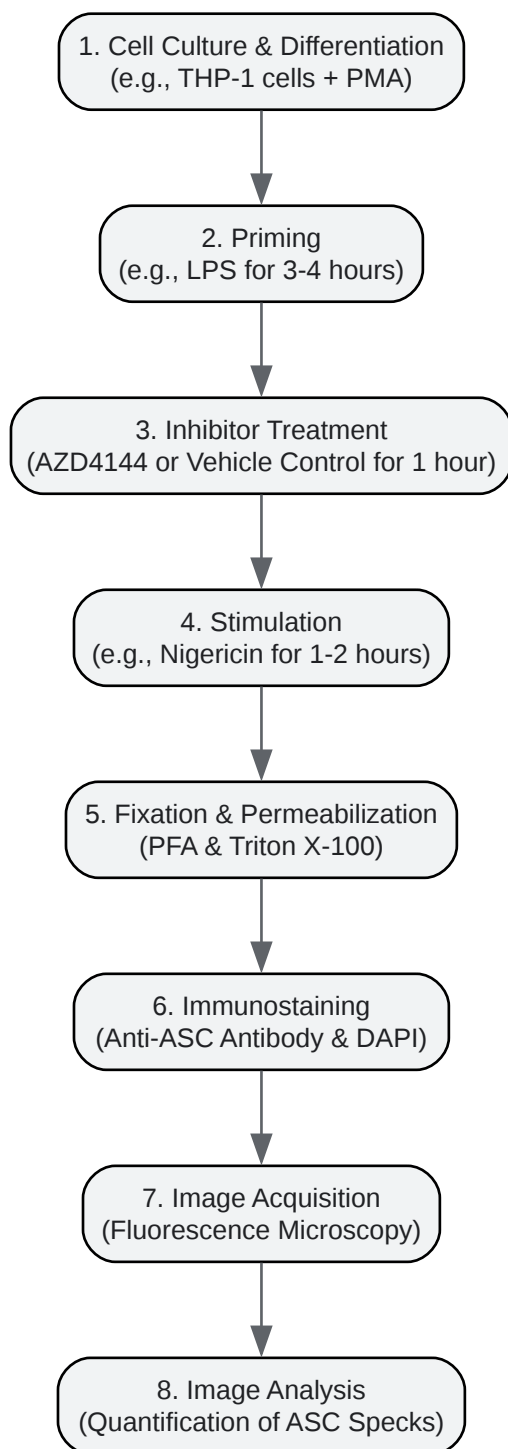
Signaling Pathway

The canonical NLRP3 inflammasome activation pathway is a two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1 β , typically through the activation of NF- κ B by stimuli like lipopolysaccharide (LPS).[10][11] The activation step (Signal 2) is triggered by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to NLRP3 oligomerization, ASC recruitment and speck formation, and subsequent caspase-1 activation. [1][10] **AZD4144** acts by directly inhibiting NLRP3, thus preventing the downstream events of ASC speck formation and cytokine release.[8][9]

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by **AZD4144**.

Experimental Workflow

The general workflow for the ASC speck formation assay to evaluate **AZD4144** involves several key steps: cell culture and differentiation, priming with an NF- κ B activator, treatment with **AZD4144**, stimulation to activate the NLRP3 inflammasome, cell fixation and staining, image acquisition, and subsequent analysis to quantify ASC speck formation.



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Caption: Experimental Workflow for the ASC Speck Formation Assay.

Quantitative Data

The inhibitory effect of **AZD4144** on NLRP3 inflammasome activation can be quantified by measuring both the formation of ASC specks and the downstream release of IL-1 β .

Table 1: Inhibitory Activity of **AZD4144** on NLRP3 Inflammasome Activation

Assay	Cell Line	Stimulus	Readout	IC50 / EC50
ASC Speck Formation	THP-1 ASC-GFP	LPS + Nigericin	NLRP3 Puncta Formation	0.082 μ M (EC50) [6]
IL-1 β Release	THP-1	Nigericin	IL-1 β Release	0.027 μ M (IC50) [6]
IL-1 β Release	THP-1	BzATP	IL-1 β Release	0.01 μ M (IC50) [6]

Table 2: Representative Dose-Response of **AZD4144** on ASC Speck Formation

AZD4144 Concentration (μ M)	% Inhibition of ASC Speck Formation (Hypothetical Data)
0 (Vehicle)	0
0.001	15
0.01	45
0.1	85
1	98
10	100

This table presents hypothetical data for illustrative purposes, based on the reported EC50 value.

Experimental Protocols

Materials and Reagents

- Cell Line: THP-1 ASC-GFP reporter cell line (or other suitable monocytic cell line)

- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA): For differentiation of THP-1 cells
- Lipopolysaccharide (LPS): For priming (Signal 1)
- Nigericin or ATP: For NLRP3 activation (Signal 2)
- **AZD4144**: NLRP3 inhibitor
- Vehicle Control: DMSO
- Phosphate Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization/Blocking Buffer: PBS containing 0.1% Triton X-100 and 5% Bovine Serum Albumin (BSA)
- Primary Antibody: Anti-ASC antibody
- Secondary Antibody: Alexa Fluor-conjugated secondary antibody
- Nuclear Stain: DAPI
- Imaging Plates: 96-well, black, clear-bottom imaging plates

Protocol

- Cell Culture and Differentiation:
 1. Culture THP-1 ASC-GFP cells in complete RPMI-1640 medium.
 2. Seed cells into a 96-well imaging plate at an appropriate density.
 3. Differentiate the cells into macrophage-like cells by treating with 100 nM PMA for 48-72 hours.

4. After differentiation, replace the medium with fresh, PMA-free complete RPMI-1640 and allow cells to rest for 24 hours.
- Priming:
 1. Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours at 37°C.
 - Inhibitor Treatment:
 1. Prepare serial dilutions of **AZD4144** in complete RPMI-1640 medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
 2. After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of **AZD4144** or vehicle control.
 3. Incubate for 1 hour at 37°C.
 - Stimulation:
 1. Add nigericin to each well to a final concentration of 10 µM.
 2. Incubate for 1-2 hours at 37°C.
 - Fixation and Staining:
 1. Carefully aspirate the medium and wash the cells once with PBS.
 2. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 3. Wash the cells three times with PBS.
 4. Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.
 5. Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.
 6. Wash the cells three times with PBS.

7. Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.
 8. Wash the cells three times with PBS.
- Image Acquisition and Analysis:
 1. Acquire images using a high-content imaging system or a fluorescence microscope.
 2. Quantify the percentage of cells with ASC specks. An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.
 3. The percentage of inhibition can be calculated relative to the vehicle-treated, stimulated control.

Conclusion

The ASC speck formation assay is a robust method for evaluating the efficacy of NLRP3 inflammasome inhibitors like **AZD4144**. By following the detailed protocol provided, researchers can obtain reliable and quantifiable data on the dose-dependent inhibition of inflammasome activation. This information is crucial for the characterization of novel anti-inflammatory compounds and for advancing our understanding of NLRP3-mediated diseases.

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